molecular formula C14H14N8 B10999277 N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-b]pyridazin-6-amine

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B10999277
M. Wt: 294.31 g/mol
InChI Key: BYUAPLIYPUGRRX-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex heterocyclic compound that incorporates both benzimidazole and pyridazine moieties. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyridazine is a six-membered ring containing two nitrogen atoms. The combination of these two moieties in a single molecule can potentially lead to compounds with unique and potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the benzimidazole moiety, followed by the construction of the pyridazine ring. The final step involves the coupling of these two moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with DNA or proteins, leading to inhibition of enzyme activity or modulation of receptor function . The pyridazine ring can enhance these interactions by providing additional binding sites or altering the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to the combination of benzimidazole and pyridazine moieties in a single molecule. This dual functionality can lead to enhanced biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H14N8

Molecular Weight

294.31 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C14H14N8/c1-2-5-11-10(4-1)16-13(17-11)6-3-9-15-12-7-8-14-18-20-21-22(14)19-12/h1-2,4-5,7-8H,3,6,9H2,(H,15,19)(H,16,17)

InChI Key

BYUAPLIYPUGRRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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